(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
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Overview
Description
(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a chemical compound characterized by its unique structure, which includes a hydroxy and methoxy substituted phenyl group, a nitrile group, and a ketone group
Scientific Research Applications
(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 4,4-dimethyl-3-oxopentanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the presence of the phenolic hydroxyl group, which can donate hydrogen atoms to neutralize free radicals. Additionally, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
- (2E)-2-[(3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
- (2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-oxopentanenitrile
Uniqueness
(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its reactivity and biological activity. This dual substitution pattern can enhance its antioxidant properties and provide additional sites for chemical modification, making it a versatile compound for various applications .
Properties
IUPAC Name |
(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)14(18)11(9-16)7-10-5-6-12(17)13(8-10)19-4/h5-8,17H,1-4H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAOPYDKTSVAIA-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC(=C(C=C1)O)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC(=C(C=C1)O)OC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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